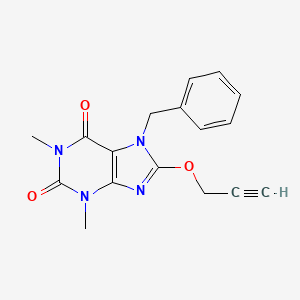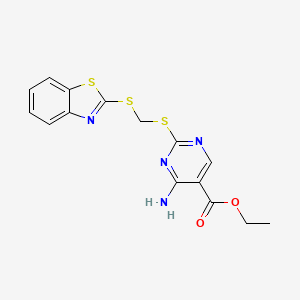![molecular formula C17H17N3O2 B11571039 (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11571039.png)
(5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve mentioned is an intriguing molecule with a complex structure. Let’s break it down:
Chemical Name: (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
IUPAC Name: 3-ethyl-5-[(1-prop-2-en-1-yl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
This compound combines an imidazolidine ring with an indole moiety, making it a fascinating target for research and applications.
Vorbereitungsmethoden
Synthetic Routes:: The title compound can be synthesized through N-alkylation of methyl indole-5-carboxylate with propargyl bromide. The reaction occurs in toluene with 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected during this process, and no noticeable alkyne/allene rearrangement occurs .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a starting point for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid may convert functional groups.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions may occur at the imidazolidine or indole nitrogen.
Major Products:: The products formed from these reactions will vary based on the specific reaction conditions. Detailed studies are needed to identify major products.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine::Antibacterial: Investigate its antibacterial properties.
Antitumor: Explore its potential as an anticancer agent.
Anti-inflammatory: Study its effects on inflammation pathways.
Pharmaceuticals: Evaluate its role in drug development.
Materials Science: Investigate its use in novel materials.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct access to a list of similar compounds, researchers can compare this compound with related structures, highlighting its unique features.
Eigenschaften
Molekularformel |
C17H17N3O2 |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
(5E)-3-ethyl-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H17N3O2/c1-3-9-19-11-12(13-7-5-6-8-15(13)19)10-14-16(21)20(4-2)17(22)18-14/h3,5-8,10-11H,1,4,9H2,2H3,(H,18,22)/b14-10+ |
InChI-Schlüssel |
IAGSYVMVZCVKJZ-GXDHUFHOSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC=C)/NC1=O |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11570965.png)
![N-(2-chloropyridin-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570971.png)


![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570997.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11570998.png)
![5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine](/img/structure/B11571000.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571002.png)
![3-{(Z)-[2-(2-furyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11571005.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11571012.png)
![6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571020.png)
![6-(4-Fluorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571036.png)
